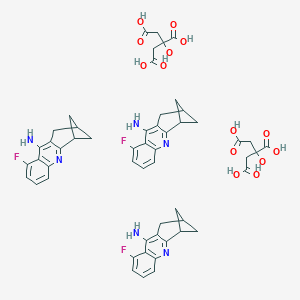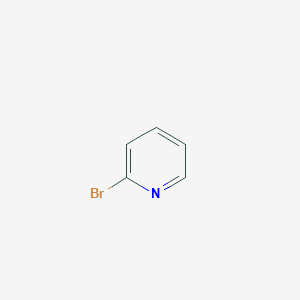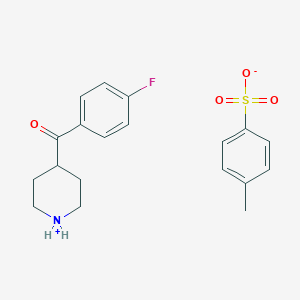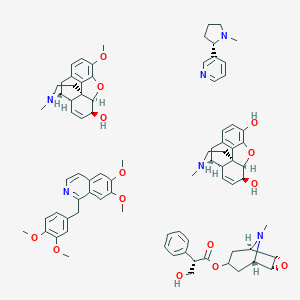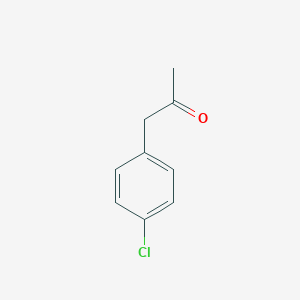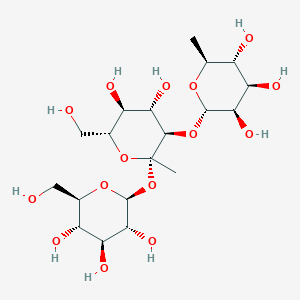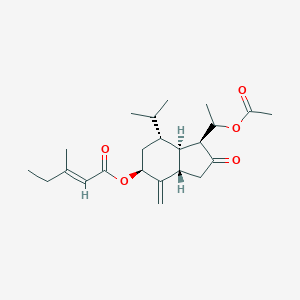
4-((Tétrahydrofuran-2-yl)oxy)butan-1-ol
Vue d'ensemble
Description
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, also known as 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire de synthèse organique
Ce composé est utilisé comme intermédiaire en synthèse organique . Il joue un rôle crucial dans le développement de divers composés organiques, contribuant à la diversité et à la complexité de la chimie organique.
Intermédiaire pharmaceutique
“4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol” est également utilisé comme intermédiaire pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments pharmaceutiques, contribuant à l'avancement des traitements et des thérapies médicaux.
Impureté du Poly(téréphtalate de butylène)
Ce composé est une impureté du Poly(téréphtalate de butylène) . Sa présence peut affecter les propriétés du polymère, et son identification et sa quantification sont importantes pour le contrôle qualité dans le processus de production.
Sous-produit du 1,4-Butanediol
“4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol” est un sous-produit du 1,4-Butanediol . Comprendre sa formation peut aider à optimiser le processus de production du 1,4-Butanediol et à améliorer le rendement.
Recherche et développement
Ce composé est principalement utilisé dans les processus de recherche et développement en laboratoire . Ses propriétés uniques en font un outil précieux dans diverses investigations scientifiques.
Production chimique
Dans l'industrie chimique, “4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol” est utilisé dans le processus de production de divers produits chimiques . Son rôle dans ces processus peut aller de celui de réactif, de catalyseur ou même de solvant.
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate .
Mode of Action
It is synthesized by the cyclodehydration of 2-butyrolactone .
Biochemical Pathways
It is known to be an impurity of Poly (butylene terephthalate) and a by-product of 1,4-Butanediol .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
It is recommended to be stored sealed in dry conditions at 2-8°c .
Propriétés
IUPAC Name |
4-(oxolan-2-yloxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPJHMFXHISVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471608 | |
| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64001-06-5 | |
| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: Why is the presence of 2-(4-hydroxybutoxy)tetrahydrofuran undesirable in 1,4-butanediol production?
A: 2-(4-hydroxybutoxy)tetrahydrofuran is considered an impurity in 1,4-butanediol production [, , ]. Its presence necessitates additional purification steps to achieve the desired purity levels of 1,4-butanediol, impacting production efficiency and cost.
Q2: How can 2-(4-hydroxybutoxy)tetrahydrofuran be removed from 1,4-butanediol streams?
A: Research suggests a multi-step purification process [, ]:
Q3: Are there alternative production methods that minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran?
A: One study [] highlights a continuous process for tetrahydrofuran (THF) production from 1,4-butanediol using a specific heteropoly acid catalyst. This process claims to minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran by ensuring the reaction mixture contains less than 1 ppm of basic nitrogen components. This suggests controlling the reaction conditions and feedstock purity can influence the formation of specific byproducts like 2-(4-hydroxybutoxy)tetrahydrofuran.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
